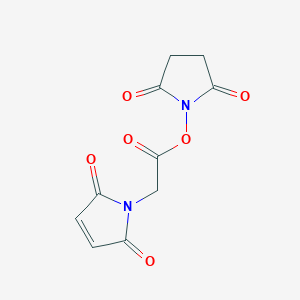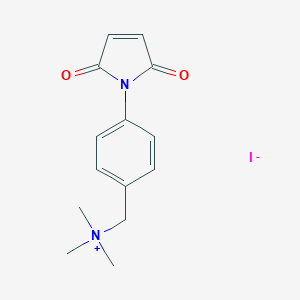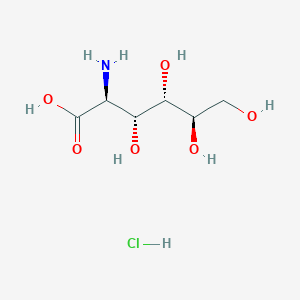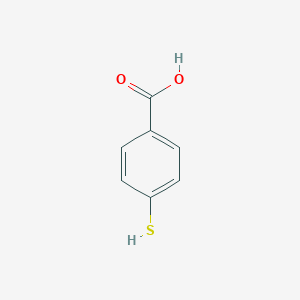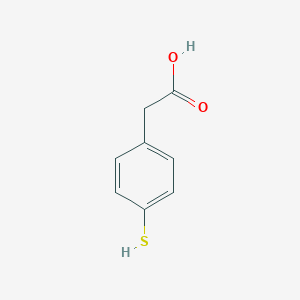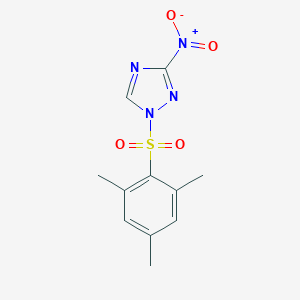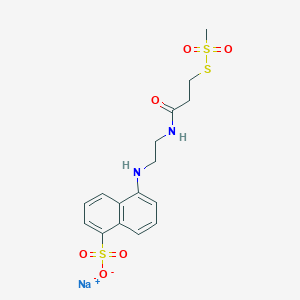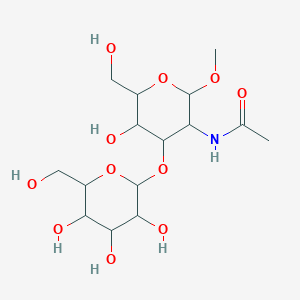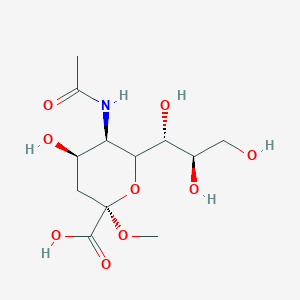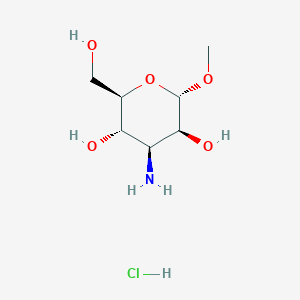
5-Methyl-5-phenyl-1-pyrroline N-Oxide
Descripción general
Descripción
5-Methyl-5-phenyl-1-pyrroline N-Oxide is a chemical compound with the molecular formula C₁₁H₁₃NO and a molecular weight of 175.23 g/mol . It is known for its stability and excellent shelf life, making it a superior spin trapping compound compared to 5,5-dimethylpyrroline N-oxide . This compound is widely used in proteomics research due to its ability to trap free radicals effectively .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-phenyl-1-pyrroline N-Oxide typically involves the reaction of pyrroline with appropriate reagents under controlled conditions. One common method involves the oxidation of 5-methyl-5-phenyl-1-pyrroline using oxidizing agents such as hydrogen peroxide or peracids . The reaction is carried out under mild conditions to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and stringent quality control measures to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-5-phenyl-1-pyrroline N-Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding N-oxides.
Reduction: It can be reduced to its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various N-oxide derivatives, amine derivatives, and substituted pyrrolines .
Aplicaciones Científicas De Investigación
5-Methyl-5-phenyl-1-pyrroline N-Oxide has a wide range of applications in scientific research:
Chemistry: Used as a spin trapping agent to detect and study free radicals.
Biology: Employed in the study of oxidative stress and its effects on biological systems.
Medicine: Investigated for its potential neuroprotective properties and its role in reducing oxidative damage.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The primary mechanism of action of 5-Methyl-5-phenyl-1-pyrroline N-Oxide involves its ability to trap free radicals. The compound reacts with free radicals to form stable adducts, thereby preventing the radicals from causing further damage . This property makes it valuable in studying oxidative stress and related cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
5,5-Dimethyl-1-pyrroline N-oxide: Another spin trapping agent with similar applications but less stability compared to 5-Methyl-5-phenyl-1-pyrroline N-Oxide.
5-tert-butoxycarbonyl 5-methyl-1-pyrroline N-oxide: A novel spin trap with advantages in detecting thiyl radicals, hydroxyl radicals, and superoxide anions.
Uniqueness
This compound is unique due to its superior stability and shelf life, making it more reliable for long-term studies and applications . Its ability to form stable adducts with free radicals also sets it apart from other spin trapping agents .
Propiedades
IUPAC Name |
2-methyl-1-oxido-2-phenyl-3,4-dihydropyrrol-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(8-5-9-12(11)13)10-6-3-2-4-7-10/h2-4,6-7,9H,5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVZQJGDYSKCLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC=[N+]1[O-])C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


